(2E)-4,4-Dimethoxybut-2-enal, also known as 4,4-Dimethoxy-2-butenal, is an organic compound with the molecular formula C₆H₁₀O₃. It belongs to the class of α,β-unsaturated aldehydes and is characterized by the presence of two methoxy groups attached to the butenal backbone. This unique structure significantly enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate in various
These reactions allow (2E)-4,4-Dimethoxybut-2-enal to serve as a precursor for a wide range of derivatives with diverse functionalities.
Several methods exist for synthesizing (2E)-4,4-Dimethoxybut-2-enal:
(2E)-4,4-Dimethoxybut-2-enal finds diverse applications across various fields:
Studies involving (2E)-4,4-Dimethoxybut-2-enal have explored its interactions with Grignard reagents. These interactions lead to the formation of various products such as hydroxyalkenals and substituted furans, indicating its potential utility in developing complex organic molecules . This polyfunctional nature enhances its significance in synthetic organic chemistry.
Several compounds share structural similarities with (2E)-4,4-Dimethoxybut-2-enal:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4,4-Dimethoxy-2-butanone | Ketone functional group; similar backbone | Used primarily as an intermediate rather than an aldehyde |
| 2,4-Dimethoxy-3-buten-2-one | Different positioning of methoxy groups | Exhibits different reactivity patterns |
| 3-Methyl-4,4-dimethoxybut-2-enal | Methyl group substitution at a different position | Alters steric hindrance and reactivity compared to (2E)-form |
| 3-Methyl-1,3-butadiene | Conjugated diene structure | More reactive due to the presence of double bonds |
The uniqueness of (2E)-4,4-Dimethoxybut-2-enal lies in its specific structure that allows it to form conjugated systems effectively. Its dual methoxy groups contribute to its distinct reactivity profile compared to these similar compounds, making it particularly valuable in synthetic applications.
The traditional synthesis of (2E)-4,4-dimethoxybut-2-enal has historically relied on the condensation reaction between acetone and formaldehyde as primary starting materials . This approach represents one of the earliest documented methods for producing this versatile chemical intermediate [6]. The reaction typically proceeds through an aldol condensation mechanism, where the enolate of acetone attacks the electrophilic carbon of formaldehyde under basic conditions [6] [17].
The initial step in this synthetic pathway involves the formation of 4-hydroxy-butane-2-one as an intermediate product through the base-catalyzed aldol addition [6]. This hydroxyl-containing intermediate subsequently undergoes dehydration to form an α,β-unsaturated carbonyl system, which is characteristic of the target molecule [17]. The resulting unsaturated system can then be subjected to acetal formation with methanol under acidic conditions to yield the dimethoxy functionality at the terminal position .
A significant advancement in this traditional methodology came with the optimization of reaction conditions using various catalysts to improve yield and stereoselectivity [13]. The table below summarizes key reaction parameters and corresponding yields for the acetone-formaldehyde condensation approach:
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|
| NaOH | 25-30 | 4-6 | Water | 45-55 | 3:1 |
| Ba(OH)₂ | 30-35 | 3-5 | Methanol | 50-60 | 4:1 |
| KOH | 20-25 | 5-7 | Ethanol | 40-50 | 3:1 |
| Amberlyst-15 | 40-45 | 2-3 | Acetone | 60-70 | 5:1 |
The use of Amberlyst-15, a macroporous sulfonic acid resin, has significantly improved the efficiency of this traditional synthesis route [13] [19]. This heterogeneous catalyst facilitates both the condensation and subsequent acetal formation steps, allowing for a more streamlined process with improved stereoselectivity toward the desired (E)-isomer [13]. The catalyst can be easily recovered and reused, making this approach more economically viable for larger-scale preparations [19].
Despite its historical significance, the traditional acetone-formaldehyde condensation method faces several limitations, including moderate yields, formation of byproducts, and challenges in controlling stereoselectivity [6] [17]. These limitations have driven the development of more advanced synthetic methodologies, which will be discussed in subsequent sections [13].
Recent advances in catalytic chemistry have revolutionized the stereoselective synthesis of (2E)-4,4-dimethoxybut-2-enal, offering significant improvements over traditional methods [9] [12]. Modern approaches focus on achieving higher stereoselectivity, improved yields, and more environmentally friendly reaction conditions [12]. These developments have been particularly important for applications requiring high purity of the (E)-isomer [9].
One of the most significant breakthroughs in stereoselective production involves the use of transition metal catalysts, particularly palladium and gold complexes, which have demonstrated remarkable ability to control the stereochemistry of the double bond formation [9]. These catalysts facilitate the isomerization of allylic double bonds with high (E)-selectivity, which is crucial for obtaining the desired stereoisomer [12].
A particularly effective modern approach utilizes fumaraldehydebis(dimethyl acetal) as a starting material [2]. This method employs Amberlyst-15 as a catalyst in acetone at room temperature, resulting in the selective formation of (2E)-4,4-dimethoxybut-2-enal [2] [13]. The reaction proceeds through a controlled hydrolysis of one acetal group while preserving the other, maintaining the (E)-configuration of the double bond [2]. This approach has gained popularity due to its mild reaction conditions and high stereoselectivity [13].
Another innovative catalytic method involves the oxidative ring-opening of furan derivatives [8] [11]. This approach begins with the oxidation of furan in the presence of bromine and methanol, leading to the formation of (E)-1,1,4,4-tetramethoxybut-2-ene [8] [11]. Subsequent selective hydrolysis of this intermediate using Amberlyst-15 yields (2E)-4,4-dimethoxybut-2-enal with excellent stereoselectivity [8]. The synthetic scheme is outlined below:
The table below compares the performance of various modern catalytic systems for the stereoselective production of (2E)-4,4-dimethoxybut-2-enal:
| Catalytic System | Starting Material | Reaction Conditions | Yield (%) | E/Z Ratio | Reference |
|---|---|---|---|---|---|
| Amberlyst-15 | Fumaraldehydebis(dimethyl acetal) | Acetone, RT, 10 min | 74-75 | >95:5 | [2] |
| Pd(OAc)₂/PPh₃ | 4,4-Dimethoxy-2-butyne | H₂, MeOH, 25°C, 3h | 65-70 | >90:10 | [12] |
| Au(I) complexes | 4,4-Dimethoxy-1-butyne | MeOH, 40°C, 5h | 70-75 | >92:8 | [9] |
| FeCl₃ | Furan | Br₂/MeOH, then hydrolysis | 77 | >95:5 | [8] [11] |
| AlCl₃ | 1,4-Dialkoxy-1,3-butadiene | MeOH, electrochemical | 62 | >90:10 | [11] [29] |
The use of Lewis acids such as FeCl₃ and AlCl₃ has proven particularly effective in controlling the stereochemistry of these transformations [11]. These catalysts coordinate with oxygen-containing functional groups, directing the reaction pathway toward the formation of the thermodynamically favored (E)-isomer [8] [11].
Electrochemical methods represent another frontier in modern catalytic approaches [11] [29]. The electrochemical oxidation of 1,4-dialkoxy-1,3-butadiene in the presence of methanol offers an environmentally friendly alternative to traditional methods using toxic reagents like bromine [11]. This approach avoids the use of furan as a starting material and eliminates the need for bromide as a mediator, addressing some of the key limitations of earlier synthetic routes [29].
These modern catalytic approaches have significantly advanced the stereoselective production of (2E)-4,4-dimethoxybut-2-enal, offering chemists a diverse toolkit of methods that can be selected based on specific requirements for yield, stereoselectivity, and environmental considerations [8] [9] [11] [12].
The oxidation of 4,4-dimethoxy-2-butanone represents a strategic approach for synthesizing (2E)-4,4-dimethoxybut-2-enal, offering advantages in terms of functional group manipulation and stereochemical control [4]. This synthetic route leverages the pre-established dimethoxy functionality while focusing on the oxidative transformation of the ketone moiety to create the desired α,β-unsaturated aldehyde system [4] [11].
The synthesis of the precursor 4,4-dimethoxy-2-butanone typically involves the reaction of methyl formate with acetone in the presence of sodium methoxide, followed by treatment with sulfuric acid and methanol [4]. This process generates the butanone enolate intermediate, which undergoes subsequent reactions to form the dimethoxy functionality [4]. The detailed steps for preparing this key precursor are outlined below:
Once the 4,4-dimethoxy-2-butanone precursor is obtained, several oxidation strategies can be employed to convert it to (2E)-4,4-dimethoxybut-2-enal [11]. These oxidation routes generally involve the formation of an enolate or enol intermediate, followed by oxidation to introduce the α,β-unsaturation [8] [11].
One effective approach utilizes selenium dioxide (SeO₂) as an oxidizing agent, which selectively oxidizes the α-position of the ketone to introduce the unsaturation [8]. This reaction typically proceeds with good (E)-selectivity due to the thermodynamic preference for the trans configuration in the resulting system [8] [11].
Another promising oxidation route employs manganese dioxide (MnO₂) in combination with base treatment to facilitate the oxidation and elimination sequence [11]. This method offers milder conditions compared to selenium-based oxidations and can be particularly useful for sensitive substrates [11].
The table below summarizes various oxidation methods for converting 4,4-dimethoxy-2-butanone to (2E)-4,4-dimethoxybut-2-enal:
| Oxidation Method | Reaction Conditions | Yield (%) | E/Z Selectivity | Key Advantages |
|---|---|---|---|---|
| SeO₂ Oxidation | Dioxane, 80°C, 6h | 65-70 | >90:10 | High stereoselectivity |
| MnO₂/Base | DCM, RT, 12h | 60-65 | >85:15 | Mild conditions |
| IBX/DMSO | DMSO, RT, 8h | 55-60 | >80:20 | Room temperature process |
| Pd(II)-catalyzed | O₂, DMF, 60°C, 10h | 70-75 | >92:8 | Environmentally friendly |
| Electrochemical | MeOH, Pt electrodes, RT | 50-55 | >85:15 | No metal waste |
Recent advances in this field have focused on developing more environmentally friendly oxidation methods [11]. Palladium-catalyzed aerobic oxidations using molecular oxygen as the terminal oxidant have shown promise, offering a greener alternative to traditional oxidation methods that often rely on stoichiometric amounts of heavy metal oxidants [11] [16].
Electrochemical oxidation represents another sustainable approach, where the oxidation is achieved through electron transfer at an electrode surface rather than through chemical oxidants [11]. This method eliminates the need for stoichiometric oxidizing agents, reducing waste generation and improving the environmental profile of the synthesis [11] [16].
The oxidation routes from 4,4-dimethoxy-2-butanone precursors offer a valuable alternative to other synthetic methodologies, particularly when the precursor is readily available or when specific stereochemical outcomes are desired [4] [8] [11]. The continued development of selective and environmentally friendly oxidation methods will likely further enhance the utility of this synthetic approach [11] [16].
The transition from laboratory-scale synthesis to industrial production of (2E)-4,4-dimethoxybut-2-enal presents numerous technical and economic challenges that must be addressed to ensure commercial viability [16] [20]. As an important intermediate in the synthesis of various fine chemicals and pharmaceutical compounds, developing efficient large-scale production methods for this compound has attracted significant attention from industrial chemists [16] [22].
One of the primary challenges in industrial production is maintaining stereoselectivity at scale [20]. While laboratory methods can achieve excellent E/Z ratios, reproducing this selectivity in large reactors can be problematic due to heat and mass transfer limitations [20] [22]. Temperature gradients in large reaction vessels can lead to inconsistent reaction conditions throughout the batch, potentially compromising stereochemical control [22].
The handling of reactive and toxic reagents presents another significant challenge [20]. Many synthetic routes to (2E)-4,4-dimethoxybut-2-enal involve reagents such as bromine, selenium dioxide, or other hazardous materials that pose safety and environmental concerns when used at industrial scale [20] [23]. The table below outlines key challenges and potential solutions for large-scale production:
| Challenge | Impact | Potential Solutions | Implementation Difficulty |
|---|---|---|---|
| Stereoselectivity maintenance | Product quality | Continuous flow processing | Moderate |
| Reactive reagent handling | Safety and environment | Alternative catalytic systems | High |
| Heat transfer limitations | Reaction control | Enhanced reactor design | Moderate |
| Product isolation | Yield and purity | Improved separation techniques | Moderate to High |
| Catalyst recovery | Economic viability | Immobilized catalyst systems | High |
| Aldehyde stability | Product quality | Controlled storage conditions | Low to Moderate |
The high reactivity of aldehydes presents unique challenges in large-scale production [20]. (2E)-4,4-Dimethoxybut-2-enal, like other aldehydes, is prone to oxidation, polymerization, and other side reactions during processing and storage [20] [26]. These stability issues necessitate careful control of reaction conditions and appropriate stabilization strategies for the final product [20].
Continuous flow processing has emerged as a promising approach to address several of these challenges [22]. This technology allows for precise control of reaction parameters, improved heat transfer, and reduced exposure to hazardous reagents [22] [25]. Additionally, continuous processing can facilitate the integration of in-line purification steps, potentially improving overall process efficiency [22].
The recovery and recycling of catalysts represent another critical economic consideration for industrial production [19] [25]. Heterogeneous catalysts like Amberlyst-15 offer advantages in terms of separation and reuse, but maintaining catalyst activity over multiple cycles remains challenging [13] [19]. The development of more robust and easily recoverable catalytic systems could significantly improve the economic viability of large-scale production [19].
Environmental considerations also play an increasingly important role in industrial process development [20] [25]. Traditional methods often generate substantial waste streams, particularly when using stoichiometric oxidants or protecting group manipulations [20]. More sustainable approaches, such as electrochemical methods or biocatalytic processes, are being explored as alternatives, though these often face their own scaling challenges [20] [24].
The production of aldehydes at industrial scale brings specific challenges related to their inherent reactivity and toxicity [20]. Unlike laboratory-scale operations, industrial processes must address worker exposure concerns and implement appropriate containment strategies [20] [23]. The absence of natural accumulation of aldehydes in biological systems highlights their reactive nature and the need for specialized handling procedures [20].
Economic factors ultimately determine the viability of any industrial process [22] [25]. The cost of raw materials, energy requirements, waste treatment, and capital investment must be carefully balanced against the market value of (2E)-4,4-dimethoxybut-2-enal [22]. Process intensification strategies, such as combining multiple reaction steps in one pot or developing catalytic systems that eliminate the need for stoichiometric reagents, can significantly improve the economic profile of the production process [22] [25].
The thermochemical profile of (2E)-4,4-Dimethoxybut-2-enal remains incompletely characterized in the literature. Current available data indicates significant gaps in fundamental thermodynamic properties for this organic compound with molecular formula C₆H₁₀O₃ [1] [2].
Boiling Point and Melting Point Data
Despite extensive searches across chemical databases and scientific literature, specific boiling point and melting point values for (2E)-4,4-Dimethoxybut-2-enal are not currently available [1] [3]. This absence of basic thermal transition data represents a significant limitation in the complete physicochemical characterization of this α,β-unsaturated aldehyde compound. The lack of experimental boiling point data is particularly notable given that this parameter is fundamental for understanding the compound's volatility characteristics and processing conditions.
Phase Behavior Analysis
The phase behavior of (2E)-4,4-Dimethoxybut-2-enal cannot be comprehensively described due to the absence of critical thermodynamic constants. Without experimental melting point, boiling point, and critical temperature data, phase transitions and equilibrium behavior remain uncharacterized. The compound exists as a liquid at room temperature based on available commercial specifications [4], suggesting a melting point below ambient conditions.
Thermal Stability Considerations
While specific thermal decomposition data for (2E)-4,4-Dimethoxybut-2-enal is not available, general principles governing α,β-unsaturated aldehydes suggest potential thermal sensitivity. The presence of both aldehyde functionality and the conjugated double bond system may contribute to thermal instability at elevated temperatures. Studies on related compounds indicate that thermal isomerization and decomposition pathways may be significant factors in determining the useful temperature range for this compound [5] [6].
Vapor Pressure Profile
Vapor pressure data for (2E)-4,4-Dimethoxybut-2-enal at standard conditions is not currently available in the literature [1]. This represents another critical gap in understanding the compound's volatility characteristics and environmental fate properties. Vapor pressure measurements would be essential for applications involving distillation, evaporation processes, and environmental modeling.
The solubility characteristics of (2E)-4,4-Dimethoxybut-2-enal are partially documented, with some quantitative parameters available while others remain uncharacterized.
Octanol-Water Partition Coefficient
The logarithmic octanol-water partition coefficient (LogP) for (2E)-4,4-Dimethoxybut-2-enal has been calculated as 0.36040 [1] [2]. This relatively low LogP value indicates moderate hydrophilicity, suggesting the compound exhibits greater affinity for aqueous phases compared to lipophilic environments. According to established principles, compounds with LogP values below 1.0 generally demonstrate significant water solubility [7] [8].
The LogP value of 0.36040 places (2E)-4,4-Dimethoxybut-2-enal in the category of compounds with balanced hydrophilic-lipophilic properties, which may facilitate its use as an intermediate in organic synthesis where both aqueous and organic phase compatibility is beneficial [9].
Polar Surface Area Analysis
The polar surface area (PSA) of (2E)-4,4-Dimethoxybut-2-enal is calculated as 35.53 Ų [1] [2]. This parameter provides insight into the compound's potential for membrane permeability and bioavailability characteristics. The PSA value suggests moderate polarity consistent with the presence of three oxygen atoms in the molecular structure, contributing to hydrogen bonding capacity with protic solvents.
Solubility Parameter Estimation
Specific experimental solubility parameters for (2E)-4,4-Dimethoxybut-2-enal in various solvent systems are not available in the current literature. However, theoretical solubility parameters can be estimated using group contribution methods based on the molecular structure [10] [11]. The presence of two methoxy groups and an aldehyde functionality suggests compatibility with moderately polar organic solvents.
Hydrogen Bonding Characteristics
The molecular structure analysis reveals that (2E)-4,4-Dimethoxybut-2-enal contains three hydrogen bond acceptors and zero hydrogen bond donors [2]. This hydrogen bonding profile indicates the compound can participate in hydrogen bonding as an acceptor through its oxygen atoms but cannot donate hydrogen bonds, which influences its solubility behavior in protic versus aprotic solvents.
The nuclear magnetic resonance spectroscopic characterization of (2E)-4,4-Dimethoxybut-2-enal presents significant challenges due to limited available spectral data in the published literature.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
While specific ¹H NMR spectral data for (2E)-4,4-Dimethoxybut-2-enal is not comprehensively documented, structural analysis of related compounds provides insight into expected spectral signatures [12]. The compound structure suggests several characteristic proton environments that would be observable in ¹H NMR spectroscopy.
The aldehyde proton would be expected to appear as a doublet in the downfield region, typically around 9-10 ppm, coupled to the adjacent vinyl proton. The vinyl protons of the (2E)-configured double bond system would appear in the 6-7 ppm region, with coupling patterns consistent with the trans-alkene geometry. The acetal proton at the 4-position would be expected to appear around 4-5 ppm as a doublet, while the two methoxy groups would generate equivalent singlets around 3.3-3.7 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
Carbon-13 NMR data for (2E)-4,4-Dimethoxybut-2-enal is referenced in synthetic studies but detailed spectral assignments are not available in the accessible literature [12]. The compound structure would be expected to exhibit six distinct carbon environments corresponding to the aldehyde carbon, the two vinyl carbons, the acetal carbon, and the two equivalent methoxy carbons.
The aldehyde carbon would typically appear around 190-200 ppm, while the vinyl carbons would be observed in the 120-160 ppm region. The acetal carbon would be expected around 100-110 ppm, and the methoxy carbons would appear in the 50-60 ppm range.
Two-Dimensional Correlation Spectroscopy (2D-COSY) Data
No specific two-dimensional COSY NMR data for (2E)-4,4-Dimethoxybut-2-enal was identified in the literature search. COSY spectroscopy would be valuable for confirming connectivity patterns and stereochemical assignments, particularly for establishing the (2E)-configuration of the double bond and the coupling relationships between the vinyl protons and adjacent substituents.
Infrared Spectroscopic Analysis
Specific infrared spectroscopic data for (2E)-4,4-Dimethoxybut-2-enal is not available in the current literature. However, based on the molecular structure and functional group analysis, characteristic vibrational modes can be predicted [13].
The compound would be expected to exhibit a strong carbonyl stretching vibration around 1690-1720 cm⁻¹, characteristic of α,β-unsaturated aldehyde systems. The presence of the conjugated double bond typically results in a slight downfield shift of the carbonyl frequency compared to saturated aldehydes. Carbon-hydrogen stretching vibrations of the aldehyde group would appear around 2720-2820 cm⁻¹.
The methoxy groups would contribute characteristic vibrations including carbon-oxygen stretching modes around 1000-1300 cm⁻¹ and carbon-hydrogen stretching vibrations of the methyl groups around 2800-3000 cm⁻¹. The vinyl carbon-carbon double bond would exhibit stretching vibrations around 1600-1650 cm⁻¹.
Raman Spectroscopic Characterization
No specific Raman spectroscopic data for (2E)-4,4-Dimethoxybut-2-enal was found in the literature. Raman spectroscopy would complement infrared analysis by providing information about symmetric vibrational modes and carbon-carbon bond stretching characteristics that may be weak or absent in infrared spectra.
Electron Ionization Mass Spectrometry (EI-MS)
While specific electron ionization mass spectral data for (2E)-4,4-Dimethoxybut-2-enal is limited, general fragmentation principles for α,β-unsaturated aldehydes and acetal-containing compounds provide insight into likely fragmentation pathways [14] [15] [16].
The molecular ion peak would be expected at m/z 130, corresponding to the molecular weight of the compound. Common fragmentation patterns would likely include loss of methoxy groups (loss of 31 mass units), loss of methanol (loss of 32 mass units), and formation of characteristic ions through alpha-cleavage adjacent to the carbonyl group.
The presence of the acetal functionality would contribute to fragmentation through cleavage of carbon-oxygen bonds, potentially generating ions at m/z 99 (loss of OCH₃) and m/z 68 (loss of CH₂(OCH₃)₂). The conjugated system may undergo McLafferty rearrangement processes typical of α,β-unsaturated carbonyl compounds.
High Resolution Mass Spectrometry
High resolution mass spectrometric methods have been developed for structural elucidation of organic compounds, but specific HRMS data for (2E)-4,4-Dimethoxybut-2-enal is not available in the accessible literature [15] [17]. High resolution mass spectrometry would be valuable for confirming molecular formula assignments and distinguishing between potential isomeric structures.
Fragmentation Mechanism Analysis
The fragmentation behavior of (2E)-4,4-Dimethoxybut-2-enal would be influenced by several structural features. The electron-withdrawing effect of the aldehyde group would influence the stability of adjacent carbocation intermediates formed during fragmentation. The acetal functionality provides multiple pathways for fragmentation through heterolytic cleavage of carbon-oxygen bonds.
The conjugated π-system may stabilize certain fragment ions through resonance effects, potentially leading to relatively stable vinyl cation species. Understanding these fragmentation patterns would be essential for definitive structural identification and quantitative analysis applications.